molecular formula C11H18ClNO3 B1490312 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097947-93-6

2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No. B1490312
CAS RN: 2097947-93-6
M. Wt: 247.72 g/mol
InChI Key: FIELQWBAAGSFMI-UHFFFAOYSA-N
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Description

2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one, also known as a 2-chloro-1-methoxy-6-oxa-2-azaspiro[4.5]decan-2-one, is a synthetic organic compound that has been studied for its potential applications in the medical and scientific fields. This compound has been investigated for its ability to act as a potent inhibitor of certain enzymes and its ability to act as a catalyst in various biochemical reactions. It has also been studied for its use as a potential therapeutic agent. In

Scientific Research Applications

Synthetic Approaches and Chemical Synthesis

Spiroaminals and related compounds have been the focus of synthetic organic chemistry due to their presence in natural products and synthetic compounds with significant biological activities. Research has developed various strategies for synthesizing spirocyclic compounds, such as 1-oxa-7-azaspiro and 1-oxa-6-azaspiro derivatives, highlighting the novelty and potential applications of these skeletons in chemical synthesis (Sinibaldi & Canet, 2008).

Structural Analysis and Crystallography

Crystal structure determination of specific spirocyclic compounds provides insights into their molecular configurations, aiding in the understanding of their chemical properties and potential reactivity. For example, the synthesis and crystal structure analysis of spiro compounds like 2-oxo-3-phenyl-1-oxaspiro derivatives have been documented, contributing to a deeper understanding of their structural characteristics (Wang et al., 2011).

Biological Activity

The exploration of spirocyclic compounds extends into biological activities, where derivatives have been investigated for their anticonvulsant, antihypertensive, and antimicrobial properties. This includes the study of N-phenyl- and N-benzyl-2-azaspiro derivatives for anticonvulsant activity and the development of spiroheterocyclic pyrylium salts for antimicrobial applications (Obniska et al., 2006); (Al-Ahmadi & El-zohry, 1995).

properties

IUPAC Name

2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-15-9-2-5-16-11(6-9)3-4-13(8-11)10(14)7-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIELQWBAAGSFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 3
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 4
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 5
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

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